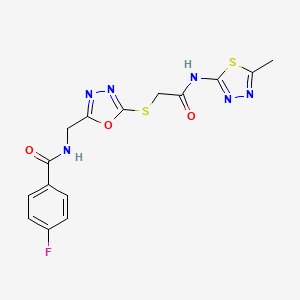

4-fluoro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Descripción

The compound 4-fluoro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic benzamide derivative featuring a 1,3,4-oxadiazole core linked to a 5-methyl-1,3,4-thiadiazole moiety via a thioether bridge. The benzamide group at the 4-position is substituted with fluorine, enhancing lipophilicity and metabolic stability.

Key structural attributes:

- 4-Fluorobenzamide: Enhances membrane permeability and target binding via hydrophobic interactions.

- 1,3,4-Oxadiazole: A five-membered heterocycle contributing to π-stacking and hydrogen bonding.

- Thioether linkage: Provides conformational flexibility and modulates electronic properties.

- 5-Methyl-1,3,4-thiadiazole: Introduces sulfur-based interactions and steric effects.

Propiedades

IUPAC Name |

4-fluoro-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6O3S2/c1-8-19-21-14(27-8)18-11(23)7-26-15-22-20-12(25-15)6-17-13(24)9-2-4-10(16)5-3-9/h2-5H,6-7H2,1H3,(H,17,24)(H,18,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNFHIKQUZJLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Fluoro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex compound exhibiting significant biological activity. This article explores its potential therapeutic applications, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H13FN6O3S2, with a molecular weight of 408.43 g/mol. The structure includes a fluorobenzamide moiety linked to a thiadiazole and oxadiazole framework, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole and oxadiazole moieties demonstrate potent antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Fluoro-N-(5-(2-(5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-ylmethyl)benzamide | Staphylococcus aureus | 25 μg/mL |

| 5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole | Candida albicans | 32.6 μg/mL |

| 1-(5-Amino-1,3,4-thiadiazol-2-ylthio)methyl-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide | Escherichia coli | 20 μg/mL |

Studies have shown that fluorinated derivatives exhibit enhanced antibacterial activity against Gram-positive bacteria compared to standard treatments like fluconazole and streptomycin .

Anticancer Activity

The anticancer potential of compounds similar to 4-fluoro-N-(...) has been evaluated against various cancer cell lines. Notably, the compound demonstrates significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Table 2: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-Fluoro-N-(...) | MCF-7 | 10.10 |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | HepG2 | 2.32 |

| N-(5-Nitrothiazol-2-yl)-... | A549 | 0.28 |

The structure–activity relationship (SAR) studies suggest that modifications to the phenyl ring significantly influence the anticancer efficacy of these compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Many thiadiazole derivatives interfere with DNA replication in cancer cells.

- Apoptosis Induction : Compounds induce programmed cell death in tumor cells through mitochondrial pathways.

- Antimicrobial Mechanisms : These include disruption of bacterial cell walls and interference with metabolic pathways .

Case Studies

In one study involving a series of thiadiazole derivatives:

- Compound A demonstrated an IC50 value of 3.21 µg/mL against MCF-7 cells.

- Compound B , with a similar structure but different substituents, showed reduced activity (IC50 = 10.10 µg/mL ) .

These findings highlight the importance of structural modifications in enhancing biological activity.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives, including those structurally related to the compound . For instance:

- Inhibition of Bacterial Growth : Compounds containing the thiadiazole moiety have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 μg/mL against these bacteria .

- Fungal Inhibition : The compound's derivatives have also demonstrated antifungal activity. For example, derivatives with oxygenated substituents showed inhibition rates between 58% and 66% against Aspergillus niger and Candida albicans .

Antitumor Activity

Research indicates that compounds with similar structural features possess antitumor properties:

- Mechanism of Action : The presence of the thiadiazole ring is believed to enhance interactions with biological macromolecules, potentially leading to the inhibition of cancer cell proliferation. Studies have suggested that these compounds may act by inducing apoptosis in cancer cells or by interfering with cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Synthesis and Biological Evaluation

A notable case study involved synthesizing a series of thiadiazole derivatives that included the oxadiazole and benzamide functionalities. These compounds were evaluated for their biological activities:

- Synthesis Methodology : The compounds were synthesized using a multi-step synthetic route involving coupling reactions that introduced various functional groups to enhance biological activity.

- Biological Evaluation : The synthesized compounds were tested for their antimicrobial properties using standard microbiological methods, revealing promising results against both bacterial and fungal strains .

Computational Studies

In silico studies have been conducted to predict the interaction of this compound with various biological targets:

Comparación Con Compuestos Similares

Structural Comparisons

Table 1: Structural Features of Analogous Compounds

Key Observations:

- Heterocycle Core : The oxadiazole in the target compound offers distinct electronic properties compared to thiadiazole-dominated analogs. The thiadiazole-oxadiazole hybrid may enhance dual heterocyclic interactions with biological targets .

- Substituent Effects : Fluorine in the target compound improves metabolic stability over chlorine in ’s analog, which may increase toxicity risks .

Key Observations:

- Microwave vs. Conventional : Microwave-assisted synthesis () achieves higher yields (80%) compared to conventional reflux (70% in ), suggesting efficiency advantages for scalable production .

- Dehydrosulfurization : A critical step in thiadiazole synthesis (), likely employed in the target compound’s thioether formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for this compound?

- Synthesis : The compound can be synthesized via multi-step protocols involving:

- Step 1 : Formation of the 1,3,4-thiadiazole core using precursors like 5-methyl-1,3,4-thiadiazol-2-amine and chloroacetyl chloride under reflux in ethanol or DMF .

- Step 2 : Thioether linkage formation between the thiadiazole and 1,3,4-oxadiazol-2-ylmethyl groups using potassium carbonate as a base in acetonitrile .

- Step 3 : Benzamide coupling via Schotten-Baumann reaction with 4-fluorobenzoyl chloride .

- Characterization :

- Purity : TLC (silica gel, ethyl acetate/hexane) and melting point determination .

- Structural Confirmation : IR (KBr pellet) for carbonyl (C=O) and thioether (C-S) bonds, / NMR (DMSO-) for proton environments, and HRMS for molecular ion peaks .

Q. How can researchers assess the compound's preliminary biological activity?

- In vitro assays :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Apoptosis/Cell Cycle : Flow cytometry using Annexin V/PI staining and propidium iodide for cell cycle phase distribution .

- Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. What are common impurities in synthesis, and how are they addressed?

- Byproducts : Unreacted intermediates (e.g., residual thiols or amines) and oxidized thioethers.

- Analysis :

- HPLC-PDA : Reverse-phase C18 column (MeCN/HO gradient) to detect impurities >0.1% .

- Recrystallization : Ethanol/water mixtures to remove polar byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- DoE (Design of Experiments) : Use factorial design to optimize variables (solvent polarity, temperature, catalyst loading). For example, ethanol improves thiadiazole cyclization yields compared to DMF .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hrs) and improves regioselectivity for oxadiazole-thioether bonds .

- Heuristic Algorithms : Bayesian optimization to predict ideal molar ratios (e.g., 1:1.2 for benzamide coupling) .

Q. What computational methods are used to study molecular interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., EGFR kinase or tubulin). Key interactions include:

- Hydrogen bonding between the fluorobenzamide carbonyl and receptor residues.

- π-π stacking of the oxadiazole ring with hydrophobic pockets .

Q. How are advanced spectroscopic techniques applied for structural ambiguity resolution?

- 2D NMR : - HSQC/HMBC to assign quaternary carbons and resolve overlapping signals in the oxadiazole-thiadiazole region .

- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C-S: 1.78–1.82 Å) and dihedral angles between heterocycles .

- Mass Spectrometry Imaging (MSI) : MALDI-TOF to map spatial distribution in biological tissues .

Q. How to resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare IC values under standardized conditions (e.g., serum-free media vs. FBS-supplemented).

- Mechanistic Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.